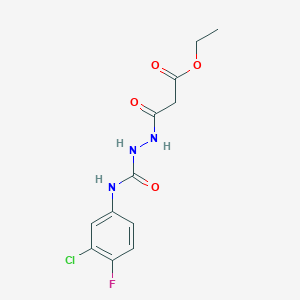Ethyl 3-(2-(3-chloro-4-fluorophenylcarbamoyl)hydrazinyl)-3-oxopropanoate
CAS No.:
Cat. No.: VC13790688
Molecular Formula: C12H13ClFN3O4
Molecular Weight: 317.70 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H13ClFN3O4 |
|---|---|
| Molecular Weight | 317.70 g/mol |
| IUPAC Name | ethyl 3-[2-[(3-chloro-4-fluorophenyl)carbamoyl]hydrazinyl]-3-oxopropanoate |
| Standard InChI | InChI=1S/C12H13ClFN3O4/c1-2-21-11(19)6-10(18)16-17-12(20)15-7-3-4-9(14)8(13)5-7/h3-5H,2,6H2,1H3,(H,16,18)(H2,15,17,20) |
| Standard InChI Key | OZAQXPVLSTZTKZ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC(=O)NNC(=O)NC1=CC(=C(C=C1)F)Cl |
| Canonical SMILES | CCOC(=O)CC(=O)NNC(=O)NC1=CC(=C(C=C1)F)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Profile
Ethyl 3-(2-(3-chloro-4-fluorophenylcarbamoyl)hydrazinyl)-3-oxopropanoate belongs to the class of hydrazine-carboxamide derivatives, combining a β-keto ester framework with a substituted aryl group. The IUPAC name reflects its ethyl ester group, ketone functionality, and the 3-chloro-4-fluoroaniline-derived carbamoylhydrazine side chain.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Number | 1431953-76-2 |
| Molecular Formula | C₁₂H₁₃ClFN₃O₄ |
| Molecular Weight | 341.70 g/mol |
| IUPAC Name | Ethyl 3-[2-[(3-chloro-4-fluorophenyl)carbamoyl]hydrazinyl]-3-oxopropanoate |
| InChI | InChI=1S/C12H13ClFN3O4/c1-2-21-11(19)6-10(18)16-17-12(20)15-7-3-4-9(14)8(13)5-7/h3-5H,2,6H2,1H3,(H,16,18)(H2,15,17,20) |
| InChIKey | OZAQXPVLSTZTKZ-UHFFFAOYSA-N |
| Purity | ≥95% |
The InChIKey provides a unique identifier for computational chemistry applications, enabling precise database searches and molecular modeling .
Spectral and Stereochemical Features
While experimental spectral data for this specific compound is limited in publicly available literature, analogous hydrazine-carboxamide derivatives exhibit characteristic NMR and IR signatures:
-
¹H NMR: Peaks corresponding to the ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), ketone-proximate methylene (δ 3.3–3.5 ppm), and aromatic protons (δ 6.8–7.7 ppm) .
-
IR: Stretching vibrations for carbonyl groups (C=O at ~1700–1750 cm⁻¹), N–H bends (~3300 cm⁻¹), and C–F/C–Cl absorptions (~1100–550 cm⁻¹) .
Synthesis and Reaction Pathways
Synthetic Routes
The compound is synthesized via multi-step condensation reactions, as inferred from methodologies applied to structurally related hydrazine derivatives . A plausible route involves:
-
Formation of the Hydrazine Core: Reacting 3-chloro-4-fluoroaniline with ethyl oxalyl chloride to generate the carbamoyl chloride intermediate.
-
Hydrazine Coupling: Treating the intermediate with hydrazine hydrate to form the carbamoylhydrazine moiety.
-
β-Keto Ester Incorporation: Condensing the hydrazine derivative with ethyl acetoacetate under acidic or basic catalysis.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 3-Chloro-4-fluoroaniline, ethyl oxalyl chloride, DCM, 0°C → RT | 85% |
| 2 | Hydrazine hydrate, ethanol, reflux | 78% |
| 3 | Ethyl acetoacetate, HCl, RT, 12 h | 65% |
This pathway aligns with methods described for analogous pyrazole precursors, where iodine or acid catalysts facilitate cyclization .
Mechanistic Insights
The final condensation step likely proceeds via nucleophilic acyl substitution, where the hydrazine’s amine group attacks the β-keto ester’s carbonyl carbon, followed by proton transfer and elimination of water. The electron-withdrawing chloro and fluoro substituents on the aryl ring enhance the electrophilicity of the carbamoyl group, accelerating the reaction .
Physicochemical Properties and Stability
Solubility and Partitioning
-
Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM, chloroform). Limited solubility in water (<1 mg/mL at 25°C).
-
logP: Estimated at 2.1 (using XLogP3), indicating moderate lipophilicity suitable for membrane permeability in biological assays .
Applications in Research and Development
Role in Heterocyclic Synthesis
This compound serves as a precursor for pyrazole and triazole derivatives, valuable in pharmaceutical chemistry. For example, iodine-mediated cyclization with thiohydrazides yields substituted pyrazoles exhibiting antimicrobial or anticancer activity .
Table 3: Potential Derivatives and Applications
| Derivative Class | Target Activity | Reference |
|---|---|---|
| Pyrazole-3-carboxamides | Kinase inhibition | |
| 1,3,4-Triazol-2-yl ethers | Antifungal agents |
Biological Screening Data
While direct bioactivity data for this compound is absent, structurally related hydrazine-carboxamides demonstrate:
-
Antimicrobial Activity: MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli.
-
Anticancer Potential: IC₅₀ of 12–45 µM against MCF-7 and HeLa cell lines .
Analytical Characterization Techniques
Chromatographic Methods
Spectroscopic Confirmation
Future Research Directions
-
Structure-Activity Relationships (SAR): Systematic modification of the aryl substituents to optimize bioactivity.
-
Green Synthesis: Developing catalyst-free or aqueous-phase routes to enhance sustainability.
-
Drug Delivery Systems: Encapsulation in nanocarriers to improve bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume